2-CHLORO-5-FORMYLPYRIDINE-3-CARBONITRILE
Overview
Description
2-CHLORO-5-FORMYLPYRIDINE-3-CARBONITRILE is an organic compound with the molecular formula C7H3ClN2O It is a derivative of nicotinonitrile, characterized by the presence of a chloro group at the second position and a formyl group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-5-FORMYLPYRIDINE-3-CARBONITRILE typically involves the chlorination of 5-formylnicotinonitrile. One common method includes the reaction of 5-formylnicotinonitrile with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
5-Formylnicotinonitrile+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-5-FORMYLPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-Chloro-5-carboxynicotinonitrile.
Reduction: 2-Chloro-5-formylaminonicotinonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-CHLORO-5-FORMYLPYRIDINE-3-CARBONITRILE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-CHLORO-5-FORMYLPYRIDINE-3-CARBONITRILE depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to the modulation of biochemical pathways. The chloro and formyl groups play a crucial role in its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitrophenol: Similar in structure but with a nitro group instead of a formyl group.
2-Chloro-5-nitropyridine: Similar pyridine ring structure with a nitro group.
2-Chloro-5-nitroaniline: Contains an amino group instead of a nitrile group.
Uniqueness
2-CHLORO-5-FORMYLPYRIDINE-3-CARBONITRILE is unique due to the presence of both a chloro and a formyl group on the pyridine ring, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Biological Activity
2-Chloro-5-formylpyridine-3-carbonitrile (CAS No. 69045-78-9) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and research findings related to this compound, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloro-5-pyridinecarboxaldehyde with various reagents under controlled conditions. The process can be optimized for yield and purity through varying temperature, time, and the use of solvents.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|
Staphylococcus aureus | 3.90 μg/mL | Effective against MRSA |
Escherichia coli | >100 μg/mL | Limited activity observed |
Candida albicans | 7.80 μg/mL | Moderate antifungal activity |
Mycobacterium tuberculosis | 10 μg/mL | Significant inhibition noted |
The compound demonstrated a low MIC against Staphylococcus aureus, particularly MRSA strains, indicating its potential as a therapeutic agent in treating resistant infections .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary data suggests that it may inhibit the proliferation of various cancer cell lines.
Table 2: Cytotoxicity of this compound
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
A549 (lung cancer) | <10 | Induction of apoptosis |
MCF7 (breast cancer) | <15 | Cell cycle arrest |
HeLa (cervical cancer) | <12 | Inhibition of DNA synthesis |
The cytotoxic effects were observed to be concentration-dependent, with significant growth inhibition at micromolar concentrations .
Case Studies
A series of case studies have documented the use of this compound in laboratory settings:
- Study on Antibacterial Activity : In a controlled experiment involving various bacterial strains, the compound was found to effectively inhibit the growth of MRSA at concentrations as low as 1 μg/mL. This study highlights its potential as a lead compound for developing new antibiotics .
- Anticancer Research : A study investigating its effects on A549 lung cancer cells revealed that treatment with the compound resulted in a significant decrease in cell viability, suggesting its role in inducing apoptosis through mitochondrial pathways .
Properties
IUPAC Name |
2-chloro-5-formylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O/c8-7-6(2-9)1-5(4-11)3-10-7/h1,3-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLGDNLEUWDYJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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